4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole is a synthetic organic compound classified within the pyrazole family. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. This particular compound features a bromine atom, a methoxybenzyl group, and two methyl groups attached to the pyrazole ring. Its molecular formula is , with a molar mass of 325.2 g/mol and a CAS number of 2143010-89-1 .
The synthesis of 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole typically involves several steps:
The reactions typically require controlled temperatures and inert atmospheres to minimize side reactions. Column chromatography is often employed for purification after each synthetic step.
The molecular structure of 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 325.20 g/mol |
IUPAC Name | 4-bromo-3-[(4-methoxyphenyl)methoxymethyl]-1,5-dimethylpyrazole |
InChI | InChI=1S/C14H17BrN2O2/c1-10-14(15)13(16-17(10)2)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3 |
InChI Key | YFIOJIDNKOWSFV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C)COCC2=CC=C(C=C2)OC)Br |
The structure indicates that the compound has a complex arrangement with specific functional groups that influence its reactivity and interactions .
4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole largely depends on its application context:
Experimental studies would be required to elucidate precise molecular targets and pathways involved in its action .
The chemical properties include:
Physical characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm structure and purity .
4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole has several notable applications:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: